![molecular formula C10H9BrFNO B1277812 4-bromo-N-cyclopropyl-2-fluorobenzamide CAS No. 877383-84-1](/img/structure/B1277812.png)
4-bromo-N-cyclopropyl-2-fluorobenzamide
Overview
Description
4-Bromo-N-cyclopropyl-2-fluorobenzamide is a chemical compound with the CAS Number: 877383-84-1 . It has a molecular weight of 258.09 and its linear formula is C10H9BrFNO .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-cyclopropyl-2-fluorobenzamide is represented by the linear formula C10H9BrFNO . The molecular weight of this compound is 258.09 .Physical And Chemical Properties Analysis
4-Bromo-N-cyclopropyl-2-fluorobenzamide is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Medicine: Anticancer Research
4-bromo-N-cyclopropyl-2-fluorobenzamide: is utilized in medicinal chemistry for the synthesis of compounds with potential anticancer properties . Its ability to act as a building block for more complex molecules makes it valuable in the development of novel chemotherapy agents.
Agriculture: Pesticide and Herbicide Development
In the agricultural sector, this compound serves as an intermediate in the synthesis of pesticides and herbicides . Its chemical structure can be modified to create substances that target specific pests or weeds, contributing to crop protection.
Material Science: Advanced Polymer Research
The compound’s unique properties are explored in material science for creating advanced polymers. These polymers could have enhanced durability or special characteristics like increased resistance to heat or chemicals .
Environmental Science: Pollution Remediation
Researchers are investigating the use of 4-bromo-N-cyclopropyl-2-fluorobenzamide in environmental science, particularly in pollution remediation processes. Its reactivity could potentially break down harmful substances in the environment .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is used to study enzyme inhibition. It can be a precursor to molecules that mimic the substrates of enzymes, thereby providing insights into enzyme function and regulation .
Pharmacology: Drug Development
Pharmacologically, 4-bromo-N-cyclopropyl-2-fluorobenzamide is significant in drug development, especially as a reagent to synthesize compounds that act as cyclin-dependent kinase inhibitors, which are crucial in cell cycle regulation .
Analytical Chemistry: Chromatography
This compound can also be used in analytical chemistry, particularly in chromatography as a standard or reference compound due to its well-defined properties and stability .
Chemical Synthesis: Organic Reaction Studies
Lastly, it finds application in chemical synthesis, where it is used to study various organic reactions, including free radical bromination and nucleophilic substitution, which are fundamental in organic synthesis .
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQTUADHAVJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429304 | |
Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-2-fluorobenzamide | |
CAS RN |
877383-84-1 | |
Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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